molecular formula C9H17NO3 B13296102 2-(1-Amino-3-methoxycyclohexyl)acetic acid

2-(1-Amino-3-methoxycyclohexyl)acetic acid

Cat. No.: B13296102
M. Wt: 187.24 g/mol
InChI Key: BODLPFJURPZWJW-UHFFFAOYSA-N
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Description

2-(1-Amino-3-methoxycyclohexyl)acetic acid is a compound with a unique structure that includes an amino group, a methoxy group, and a cyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-3-methoxycyclohexyl)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexanone and methoxyamine.

    Formation of Intermediate: The reaction between cyclohexanone and methoxyamine forms an intermediate compound.

    Amination: The intermediate undergoes amination to introduce the amino group.

    Acetic Acid Addition: Finally, acetic acid is added to the intermediate to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-3-methoxycyclohexyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Substitution reactions can replace the methoxy or amino groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(1-Amino-3-methoxycyclohexyl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Amino-3-methoxycyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Amino (4-methoxycyclohexyl)acetic acid
  • Amino (4-hydroxycyclohexyl)acetic acid
  • Amino (4-aminophenyl)acetic acid

Uniqueness

2-(1-Amino-3-methoxycyclohexyl)acetic acid is unique due to its specific combination of functional groups and cyclohexyl ring structure. This uniqueness imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

2-(1-amino-3-methoxycyclohexyl)acetic acid

InChI

InChI=1S/C9H17NO3/c1-13-7-3-2-4-9(10,5-7)6-8(11)12/h7H,2-6,10H2,1H3,(H,11,12)

InChI Key

BODLPFJURPZWJW-UHFFFAOYSA-N

Canonical SMILES

COC1CCCC(C1)(CC(=O)O)N

Origin of Product

United States

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